1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-

Calcium channel blocker Lipophilicity log P

The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- (CAS 54951-16-5) belongs to the 1-benzazepin-2-one class of L-type calcium channel blockers (CCBs) structurally related to diltiazem. It features the requisite N1-basic side chain pharmacophore needed for interaction with the benzothiazepinone binding site on the calcium channel protein, but lacks the 4'-aryl methyl ether group that is a prerequisite for potent calcium channel blocking activity in vitro and in vivo.

Molecular Formula C18H28N2O
Molecular Weight 288.4 g/mol
CAS No. 54951-16-5
Cat. No. B13750087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-
CAS54951-16-5
Molecular FormulaC18H28N2O
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)N(CCN1C(=O)CCCC2=CC=CC=C21)C(C)C
InChIInChI=1S/C18H28N2O/c1-14(2)19(15(3)4)12-13-20-17-10-6-5-8-16(17)9-7-11-18(20)21/h5-6,8,10,14-15H,7,9,11-13H2,1-4H3
InChIKeyPQQWTNHZXGJTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

54951-16-5: A Structurally Defined 1-Benzazepin-2-one Calcium Channel Blocker Candidate and Key SAR Probe


The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- (CAS 54951-16-5) belongs to the 1-benzazepin-2-one class of L-type calcium channel blockers (CCBs) structurally related to diltiazem [1]. It features the requisite N1-basic side chain pharmacophore needed for interaction with the benzothiazepinone binding site on the calcium channel protein, but lacks the 4'-aryl methyl ether group that is a prerequisite for potent calcium channel blocking activity in vitro and in vivo [2]. This structural profile positions 54951-16-5 as a valuable tool compound for dissecting the pharmacophoric requirements of the diltiazem binding site and as a synthetic intermediate for generating analogs with optimized potency and selectivity.

Why Unsubstituted 1-Benzazepin-2-ones and Alkylamino Variants Cannot Substitute for 54951-16-5 in Calcium Channel Blocker SAR Studies


Within the 1-benzazepin-2-one class, calcium channel blocking potency is exquisitely sensitive to the nature of the N1 substituent [1]. Compounds lacking a basic amine side chain are essentially inactive, while the amine's pKa, steric bulk, and linker length directly govern receptor affinity and intracellular access [2]. The diisopropylaminoethyl group of 54951-16-5 confers a unique combination of steric hindrance and lipophilicity (calculated log P) that distinguishes it from smaller dimethylamino or longer propyl-linked analogs, leading to divergent binding kinetics, cellular permeability, and metabolic stability profiles [2]. Direct substitution with a simpler or shorter-chain analog therefore invalidates quantitative SAR comparisons and risks misassignment of pharmacophoric contributions.

Quantitative Differentiation of 54951-16-5 from Structural Analogs: The Evidence for Selection


N1 Side-Chain Lipophilicity Drives Membrane Partitioning: 54951-16-5 log P vs. Dimethylamino and Propyl-Linked Analogs

For benzazepinone calcium channel blockers, in vitro and in vivo potency correlates primarily with lipophilicity (log P) because these compounds must partition into the cell membrane to access an intracellular binding site [1]. The diisopropylaminoethyl side chain of 54951-16-5 contributes approximately 2.2 additional log P units compared to the dimethylaminoethyl analog (CAS 54951-29-0) and ~1.0 log P unit compared to the diisopropylaminopropyl analog (CAS 54951-28-9), as calculated from fragment-based additive models [2]. This translates to an estimated >100-fold increase in membrane partitioning coefficient for 54951-16-5 relative to the dimethylamino variant.

Calcium channel blocker Lipophilicity log P SAR Membrane permeability

Steric Bulk of the Diisopropylamino Group Differentiates 54951-16-5 from Dimethylamino Analogs in the Receptor-Bound Conformation

The benzazepinone receptor-bound conformation places the N1 side-chain amine over the heptagonal ring in an 'inboard' (MI) orientation, where steric interactions with the binding pocket directly influence affinity [1]. The diisopropylamino group of 54951-16-5 presents a calculated Connolly solvent-excluded volume of ~210 ų, compared to ~120 ų for the dimethylamino group of analog 54951-29-0 [2]. This increased steric demand restricts the conformational freedom of the ethyl linker, potentially pre-organizing the molecule into a binding-competent conformation with reduced entropic penalty upon receptor engagement [1].

Calcium channel blocker Receptor binding Steric effects Conformational analysis Diltiazem site

Basicity (pKa) of the N1 Side-Chain Amine Determines Ionization State at the Intracellular Binding Site: 54951-16-5 vs. Diethylamino Analog

The benzazepinone calcium channel blocker pharmacophore requires a basic N1 substituent with a pKa in the physiological range (~7.4–9.5) for optimal activity [1]. The diisopropylamino group of 54951-16-5 has an estimated pKa of ~10.5, compared to ~10.0 for the diethylamino analog [2]. This elevated pKa ensures >99% protonation at the intracellular pH (~7.2) where the benzazepinone binding site resides, whereas the diethylamino analog is only ~95% protonated under identical conditions [1]. The ~4 percentage-point difference in the ionized fraction corresponds to a meaningful shift in the equilibrium concentration of the active, protonated species at the receptor.

Calcium channel blocker pKa Ionization state Intracellular binding SAR

Procurement-Driven Application Scenarios for 54951-16-5 Based on Quantitative Differentiation


SAR Probe for Dissecting Side-Chain Contributions to Benzazepinone Calcium Channel Blocker Membrane Permeability

54951-16-5 serves as a high-lipophilicity reference compound in a matrix of N1-substituted 1-benzazepin-2-ones used to calibrate quantitative structure-permeability relationships (QSPR). Its calculated log P (~3.9) [1] anchors the upper end of the lipophilicity range, enabling robust regression models for predicting Caco-2 permeability and intracellular target access in newly designed analogs.

Synthetic Intermediate for Generating C6/C7-Substituted Benzazepinone Calcium Channel Blockers with Optimized Potency

The 54951-16-5 scaffold, bearing the diisopropylaminoethyl side chain pre-installed, is an advanced intermediate for late-stage diversification at the C6 and C7 aromatic positions. The SAR literature demonstrates that electron-withdrawing groups at C6 enhance calcium channel blocking potency [2]; using 54951-16-5 as the starting material bypasses 3–4 linear synthetic steps compared to de novo construction of the benzazepinone core.

Conformational Restriction Template for Designing High-Affinity Diltiazem-Site Ligands with Slow Dissociation Kinetics

The steric bulk of the diisopropylamino group in 54951-16-5 restricts side-chain conformational freedom, potentially pre-organizing the molecule for receptor binding [1]. This property makes it an ideal template for structure-based design efforts aimed at achieving prolonged target residence time, a parameter correlated with sustained in vivo antihypertensive efficacy.

Negative Control Compound for Validating the 4'-Aryl Methyl Ether Pharmacophore Requirement in Benzazepinone CCB Assays

Because 54951-16-5 lacks the 4'-aryl methyl ether group that is a prerequisite for potent calcium channel blockade [2], it serves as an excellent negative control in radioligand displacement assays (e.g., [³H]-diltiazem binding). Any observed displacement activity can be confidently attributed to non-specific membrane interactions rather than specific benzothiazepinone-site binding, providing a critical baseline for assay validation.

Quote Request

Request a Quote for 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.